molecular formula C14H12N2O2 B2429767 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol CAS No. 626218-32-4

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol

Cat. No.: B2429767
CAS No.: 626218-32-4
M. Wt: 240.262
InChI Key: IELACHKGVHRASW-UHFFFAOYSA-N
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Properties

IUPAC Name

4-amino-2-(1,3-benzoxazol-2-yl)-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELACHKGVHRASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol typically involves the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.

    Methylation: The methyl group at the 6-position can be introduced through alkylation reactions using methyl halides or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Reduced phenolic compounds

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol exhibits potent antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Molecular docking studies suggest that its mechanism of action may involve the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Case Study: Antibacterial Efficacy
A study synthesized a series of benzoxazole derivatives, including this compound, which were screened for antimicrobial activity. The results indicated significant growth inhibition at concentrations as low as 25 µg/mL against various bacterial strains .

Neuropharmacology

Potential in Alzheimer's Disease Treatment
The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in treating Alzheimer's disease. In vitro assays revealed that certain derivatives exhibited promising inhibitory activity against acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .

Case Study: Acetylcholinesterase Inhibition
In a study focusing on benzoxazole derivatives, compounds similar to this compound showed strong inhibition of acetylcholinesterase with IC50 values significantly lower than those of standard drugs .

Material Science

Nanochannel Development
The compound has been utilized in creating biomimetic solid-state nanochannels for lithium ion transport. By grafting this compound onto anodic aluminum oxide membranes, researchers developed switchable nanochannels that can be used in energy storage applications .

Mechanism of Action

The mechanism of action of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: A related compound with similar structural features but lacking the methyl and hydroxyl groups.

    4-Aminophenol: Another similar compound with an amino group at the 4-position but without the benzoxazole ring.

Uniqueness

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring, along with the amino and hydroxyl groups, makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound features a benzoxazole ring, an amino group, and a hydroxyl group, which contribute to its unique chemical behavior and biological activity. The compound's specific combination of functional groups allows it to interact with various biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli25 µg/mL
Candida albicans50 µg/mL
Aspergillus clavatus50 µg/mL

The compound's antibacterial action is primarily linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . This mechanism highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported the following results:

Cell LineEC50 (µM)
Hep G2>100
MCF7>100
Non-tumorigenic MCF10A>100

Interestingly, while the compound showed no significant cytotoxicity at concentrations up to 100 µM in these cell lines, it enhanced the efficacy of other chemotherapeutic agents when used in combination therapy .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. The primary mechanisms include:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication; inhibiting it disrupts bacterial growth.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It has shown potential in inhibiting various enzymes involved in metabolic pathways associated with cancer progression and microbial resistance .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the benzoxazole ring or the introduction of different substituents can significantly alter its potency and selectivity against specific targets.

Comparison with Related Compounds

When compared to similar compounds such as 2-Aminobenzoxazole and 4-Aminophenol, this compound exhibits enhanced activity due to the presence of both hydroxyl and amino groups on the benzoxazole structure . This unique combination increases its binding affinity to biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

  • Antibacterial Screening : A study conducted on various benzoxazole derivatives found that this compound displayed superior antibacterial activity against E. coli, suggesting its potential as a lead candidate for antibiotic development .
  • Cancer Treatment Synergy : Research involving combination therapies indicated that when paired with standard chemotherapy agents, this compound could enhance therapeutic outcomes in resistant cancer cell lines .

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